6-Amino-5-methylisoindolin-1-one
Overview
Description
6-Amino-5-methylisoindolin-1-one is a heterocyclic organic compound that features an isoindolinone core structure. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both an amino group and a methyl group on the isoindolinone ring enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-5-methylisoindolin-1-one typically involves multicomponent reactions. One common method is the reaction of methyl 2-formylbenzoate with an amine and an isocyanide under acidic conditions to form the isoindolinone core . Another approach involves the cyanation of a precursor compound followed by complete hydrogenation of the resulting dicyanide .
Industrial Production Methods: Industrial production of this compound may utilize high atom-efficiency processes that avoid costly transition metal catalysts. The focus is on scalable and cost-effective methods that ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 6-Amino-5-methylisoindolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions include substituted isoindolinones, reduced amines, and various oxo derivatives .
Scientific Research Applications
6-Amino-5-methylisoindolin-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 6-Amino-5-methylisoindolin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
- 6-Amino-4-methylisoindolin-1-one
- 5-Amino-6-methylisoindolin-1-one
- 6-Amino-5-ethylisoindolin-1-one
Comparison: 6-Amino-5-methylisoindolin-1-one is unique due to the specific positioning of the amino and methyl groups on the isoindolinone ring. This unique structure imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the presence of the methyl group at the 5-position may enhance its lipophilicity and membrane permeability, making it more effective in certain biological applications .
Properties
IUPAC Name |
6-amino-5-methyl-2,3-dihydroisoindol-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-5-2-6-4-11-9(12)7(6)3-8(5)10/h2-3H,4,10H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYCFGZTCWKJKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1N)C(=O)NC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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